N-Pentyltetrahydro-2H-thiopyran-4-amine
Description
Contextualization of Saturated Sulfur-Containing Heterocycles in Organic and Medicinal Chemistry
Saturated sulfur-containing heterocycles, such as the tetrahydrothiopyran (B43164) ring found in N-Pentyltetrahydro-2H-thiopyran-4-amine, are fundamental building blocks in both organic and medicinal chemistry. rsc.orgrsc.org The replacement of a methylene (B1212753) group in a cyclohexane (B81311) ring with a sulfur atom introduces unique stereoelectronic properties. The sulfur atom, being larger and more polarizable than carbon, influences the ring's conformation and its interactions with biological targets. nih.gov In medicinal chemistry, these heterocycles are valued for their ability to impart favorable pharmacokinetic properties to drug candidates. rsc.org The sulfur atom can engage in various non-covalent interactions, including hydrogen bonding and halogen bonding, which can be crucial for molecular recognition at a receptor site. nih.gov Furthermore, the thiopyran scaffold is a component of various compounds that have been investigated for a wide array of biological activities, including antimicrobial and anticancer properties. rsc.org
Current Research Landscape and Academic Relevance of this compound
Physicochemical Properties
The physicochemical properties of this compound can be predicted based on its constituent parts. The tetrahydrothiopyran ring provides a foundational structure, while the N-pentyl group significantly influences its lipophilicity and basicity.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H21NS | Calculated |
| Molecular Weight | 187.35 g/mol | Calculated |
| XLogP3 | ~3.0-3.5 | Estimated |
| pKa (Strongest Basic) | ~10.0-10.5 | Estimated |
| Hydrogen Bond Donor Count | 1 | Calculated |
| Hydrogen Bond Acceptor Count | 1 | Calculated |
Note: The values for XLogP3 and pKa are estimations based on the properties of n-pentylamine and similar heterocyclic amines.
Synthesis and Characterization
The synthesis of this compound would likely proceed through the N-alkylation of a suitable precursor, 4-aminotetrahydro-2H-thiopyran.
A plausible synthetic route would involve the reductive amination of tetrahydro-4H-thiopyran-4-one with pentylamine. This reaction would form an intermediate imine or enamine, which would then be reduced in situ to the desired secondary amine.
Alternatively, direct N-alkylation of 4-aminotetrahydro-2H-thiopyran with a pentyl halide (e.g., 1-bromopentane) in the presence of a base could also yield the target compound.
Characterization of the final product would rely on standard spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be essential to confirm the presence of both the tetrahydrothiopyran ring and the N-pentyl group, as well as their connectivity.
Mass Spectrometry (MS): This would be used to determine the molecular weight of the compound and to aid in structural elucidation through fragmentation analysis.
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic peaks for the N-H stretch of the secondary amine and the C-H stretches of the alkyl groups.
Potential Research Applications
Given the structural features of this compound, several areas of research could be of interest:
Medicinal Chemistry: The compound could be screened for a variety of biological activities, including but not limited to antimicrobial, antifungal, and anticancer effects. rsc.org The lipophilic pentyl group might favor interactions with specific receptor subtypes.
Neuroscience: Many centrally acting drugs possess amine functionalities and a degree of lipophilicity that allows them to cross the blood-brain barrier. This compound could be investigated for its potential effects on neurotransmitter systems.
Materials Science: Amines and sulfur-containing compounds can have applications in the development of corrosion inhibitors and as ligands in coordination chemistry.
Structure
3D Structure
Properties
Molecular Formula |
C10H21NS |
|---|---|
Molecular Weight |
187.35 g/mol |
IUPAC Name |
N-pentylthian-4-amine |
InChI |
InChI=1S/C10H21NS/c1-2-3-4-7-11-10-5-8-12-9-6-10/h10-11H,2-9H2,1H3 |
InChI Key |
WDOKYMHCAVMIFA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1CCSCC1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for N Pentyltetrahydro 2h Thiopyran 4 Amine and Its Core Scaffolds
Chemo- and Regioselective Synthesis of the Tetrahydro-2H-thiopyran-4-amine Nucleus
Approaches to Tetrahydrothiopyran-4-one (B549198) Precursors: Transition Metal-Catalyzed Cyclizations (e.g., Rhodium-Catalyzed Alkyne Hydroacylation/Thio-Conjugate-Addition)
A key precursor for the synthesis of the target amine is tetrahydrothiopyran-4-one. Transition metal-catalyzed reactions offer powerful tools for the construction of such heterocyclic ketones. One notable example is a tandem sequence involving rhodium-catalyzed alkyne hydroacylation followed by a thio-conjugate-addition. ox.ac.ukacs.orgorganic-chemistry.org
This one-pot process utilizes β-tert-butylthio-substituted aldehydes and various alkynes. organic-chemistry.org The rhodium catalyst facilitates the initial hydroacylation of the alkyne, forming a β'-thio-substituted-enone intermediate. acs.orgacs.org This intermediate then undergoes an intramolecular S-conjugate addition, triggered by acid, to yield the desired tetrahydrothiopyran-4-one ring system. organic-chemistry.org This method is advantageous due to its ability to assemble the core structure from two readily available components in a single operation and its tolerance of a wide range of functional groups on both the aldehyde and alkyne partners. acs.orgorganic-chemistry.org The reaction can accommodate aryl, alkenyl, and alkyl aldehydes, as well as alkynes with electron-donating or electron-withdrawing groups. organic-chemistry.org
| Catalyst System | Aldehyde Substrate | Alkyne Substrate | Product | Yield (%) | Reference |
| [Rh(dppe)(C6H5F)][BArF4] | β-(t-Bu-S)-substituted aldehydes | Terminal and Internal Alkynes | Tetrahydrothiopyran-4-ones | High | researchgate.net |
| Rh(I) complex | α-amidoaldehydes | Various Alkynes | α-amidoketones | Good to High | researchgate.net |
Stereocontrolled Functionalization of Thiopyran Systems
Achieving stereocontrol during the synthesis of substituted thiopyran systems is crucial for accessing specific isomers with desired properties. While the synthesis of N-Pentyltetrahydro-2H-thiopyran-4-amine itself does not inherently require the creation of new stereocenters from an achiral precursor like tetrahydrothiopyran-4-one, the principles of stereocontrolled functionalization are vital for creating more complex analogs.
Research into the stereocontrolled synthesis of related saturated heterocycles, such as tetrahydropyrans, provides valuable insights. For instance, the acid-catalyzed cyclization of homoallylic acetals can lead to 2,4,5-trisubstituted tetrahydropyrans with excellent control over the newly formed stereocenters. rsc.org The choice of acid and nucleophile can be varied to introduce different functionalities at the 4-position, including halides, alcohols, acetates, or amides. rsc.org These strategies could potentially be adapted to thiopyran systems to generate stereochemically defined derivatives.
Furthermore, recent advancements in radical chemistry have demonstrated stereoselective P(V)-radical hydrophosphorylation using chiral reagents, highlighting the potential for controlling stereochemistry in reactions involving sulfur-containing heterocycles. chemrxiv.org Such methods, while not directly applied to the target molecule, showcase the expanding toolkit available to synthetic chemists for precise molecular construction.
N-Functionalization Strategies: Formation of the N-Pentyl Moiety
Once the tetrahydro-2H-thiopyran-4-amine nucleus is obtained, the final step involves the introduction of the pentyl group onto the nitrogen atom. Several well-established and emerging methods can be employed for this N-alkylation.
Reductive Amination Protocols for N-Alkylation
Reductive amination is a widely used and highly effective method for forming carbon-nitrogen bonds. wikipedia.org This process involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edumasterorganicchemistry.com For the synthesis of this compound, this would involve reacting tetrahydro-2H-thiopyran-4-amine with pentanal.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl compound. harvard.edumasterorganicchemistry.com Sodium triacetoxyborohydride is often favored as it is less toxic than its cyanoborohydride counterpart. harvard.edu The reaction conditions are generally mild, and the protocol is tolerant of a wide range of functional groups. harvard.edu
| Reducing Agent | Carbonyl Compound | Amine | Solvent | Notes | Reference |
| Sodium Borohydride | Aldehydes/Ketones | Primary/Secondary Amines | 2,2,2-trifluoroethanol | Catalyst-free | organic-chemistry.org |
| Sodium Triacetoxyborohydride | Aldehydes/Ketones | Primary/Secondary Amines | Dichloromethane | Mild and selective | organic-chemistry.org |
| Nickel Nanoparticles | Aldehydes | Primary/Secondary Amines | Isopropanol (B130326) | Transfer hydrogenation | organic-chemistry.org |
Amidation and Related Coupling Reactions for N-Substituted Amides
While the target is an amine, the synthesis of an intermediate N-pentyl amide followed by reduction offers an alternative route. This involves the coupling of tetrahydro-2H-thiopyran-4-amine with pentanoic acid or one of its activated derivatives. A host of modern coupling reagents are available to facilitate this amide bond formation. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for coupling carboxylic acids and amines. nih.govyoutube.com These reactions are typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA). youtube.com
For challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, protocols involving the in situ formation of acyl fluorides have been developed and shown to be effective. rsc.org Once the N-pentanoyltetrahydro-2H-thiopyran-4-amine is formed, it can be reduced to the target N-pentylamine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).
| Coupling Reagent | Carboxylic Acid | Amine | Base | Solvent | Reference |
| HBTU | Carboxylate Salts | Free Amines/Ammonium (B1175870) Salts | Hünig's Base | Not Specified | nih.gov |
| HATU | Carboxylic Acids | Amines | DIPEA | DMF/Dichloromethane | youtube.com |
| BTFFH | Carboxylic Acids | Sterically Hindered/Electron Deficient Amines | Not Specified | Not Specified | rsc.org |
Exploring Alternative N-Alkylation Routes for Enhanced Selectivity
Direct N-alkylation of amines with alkyl halides can sometimes lead to over-alkylation, producing tertiary and quaternary ammonium salts. wikipedia.org To circumvent this, alternative methods that offer enhanced selectivity for mono-alkylation are continuously being developed.
One such strategy involves the use of nitriles as alkylating agents under catalytic hydrogenation conditions. nih.gov This method has shown high selectivity for the N-monoalkylation of aliphatic primary amines when using a Rhodium on carbon (Rh/C) catalyst. nih.gov Another approach utilizes a competitive deprotonation/protonation strategy. By using the hydrobromide salt of the primary amine, the reactant amine can be selectively deprotonated and alkylated, while the newly formed secondary amine remains protonated and unreactive. rsc.org
The "borrowing hydrogen" or "hydrogen autotransfer" methodology is another green and efficient alternative. capes.gov.br In this process, a catalyst, often based on ruthenium or iridium, temporarily removes hydrogen from an alcohol (in this case, pentanol) to form an aldehyde in situ. This aldehyde then undergoes reductive amination with the amine, and the catalyst returns the hydrogen to complete the reduction, with water being the only byproduct. capes.gov.br
Divergent Synthesis of this compound Analogues and Derivatives
A divergent synthetic approach allows for the creation of a library of structurally related compounds from a common intermediate. In the context of this compound, this strategy is pivotal for exploring the structure-activity relationships of its analogues. The core scaffold, tetrahydro-2H-thiopyran-4-amine, serves as a versatile starting point for diversification.
One common strategy for generating analogues involves the modification of the amino group at the C4 position. Starting from tetrahydro-2H-thiopyran-4-amine, a variety of analogues can be synthesized through standard N-alkylation or N-acylation reactions. For instance, reductive amination with pentanal can introduce the N-pentyl group. Further diversification can be achieved by reacting the primary amine with a wide range of electrophiles, such as alkyl halides, acyl chlorides, or isocyanates, to yield a diverse set of N-substituted derivatives.
Another avenue for creating analogues involves modifications to the thiopyran ring itself. The synthesis of the core tetrahydro-4H-thiopyran-4-one is a key step, often achieved through a Dieckmann cyclization of dimethyl 3,3'-thiobispropanoate, followed by decarboxylation. researchgate.net This ketone can then be subjected to various reactions to introduce diversity before the introduction of the amine. For example, aldol (B89426) reactions with different aldehydes can be used to introduce substituents at the C3 or C5 positions. researchgate.net Subsequent conversion of the ketone to the amine, for instance, via reductive amination, would then yield a range of substituted tetrahydro-2H-thiopyran-4-amine analogues.
Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, offer a powerful tool for constructing the thiopyran ring with inherent stereochemical control. nih.govrsc.org By using substituted dienes or dienophiles, various functional groups can be incorporated into the thiopyran skeleton from the outset. nih.govrsc.org For example, the reaction of a substituted 1,3-butadiene (B125203) with a thioaldehyde can lead to a functionalized dihydro-2H-thiopyran, which can then be reduced and further elaborated to the desired this compound analogue. nih.gov This approach allows for the systematic variation of substituents on the carbocyclic portion of the molecule.
A plausible divergent synthetic scheme starting from the commercially available tetrahydro-4H-thiopyran-4-one is outlined below:
| Starting Material | Reagents and Conditions | Intermediate/Product | Potential for Diversification |
| Tetrahydro-4H-thiopyran-4-one | 1. Pentylamine, NaBH(OAc)₃2. Acyl chloride (R-COCl) | N-Acyl-N-pentyltetrahydro-2H-thiopyran-4-amine | Variation of the acyl group (R) |
| Tetrahydro-4H-thiopyran-4-one | 1. Grignard reagent (R-MgBr)2. Dehydration3. Hydroboration/Oxidation | Substituted Tetrahydro-4H-thiopyran-4-one | Variation of the Grignard reagent (R) |
| Substituted Tetrahydro-4H-thiopyran-4-one | 1. Pentylamine, NaBH(OAc)₃ | Substituted this compound | Introduction of substituents on the thiopyran ring |
Methodological Advancements in Green Synthesis Applied to Thiopyran Systems
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiopyrans to minimize environmental impact and enhance sustainability. sid.irresearchgate.net These advancements focus on the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods.
One notable green approach is the use of water as a solvent for the synthesis of thiopyran derivatives. sid.ir For instance, a three-component reaction of an alkyl propiolate, a benzoyl isothiocyanate derivative, and an alkyl bromide in the presence of triphenylphosphine (B44618) can be carried out in water at 80°C without the need for a catalyst, leading to high yields of 2H-thiopyran derivatives. sid.ir This method offers advantages such as high product yields and a simple work-up procedure. sid.ir
Glycerol (B35011), a biodegradable and non-toxic solvent, has also emerged as a green medium for thiopyran synthesis. researchgate.net One-pot, multi-component reactions of an aldehyde, malononitrile, carbon disulfide, and an amine can be efficiently carried out in glycerol at elevated temperatures to produce polyfunctionalized thiopyrans in good yields without the need for a catalyst. researchgate.net The recyclability of glycerol further enhances the green credentials of this methodology. researchgate.net
Microwave-assisted organic synthesis (MAOS) represents another significant advancement in the green synthesis of thiopyrans. This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. nih.gov For example, the synthesis of pyridine (B92270) and thiazole (B1198619) derivatives, which share synthetic precursors with some thiopyran syntheses, has been successfully achieved using microwave irradiation in the presence of ammonium acetate, resulting in excellent yields and short reaction times (3-7 minutes). nih.gov
The development of reusable catalysts is another cornerstone of green chemistry applied to heterocyclic synthesis. While some green methods for thiopyrans are catalyst-free, the use of heterogeneous or recyclable catalysts is a key area of research for other synthetic routes. mdpi.com For pyran derivatives, various reusable catalysts have been developed that could potentially be adapted for thiopyran synthesis. mdpi.com
The following table summarizes some of the green methodologies applicable to the synthesis of thiopyran systems:
| Green Approach | Key Features | Example Reaction | Advantages |
| Water as Solvent | Use of water instead of volatile organic solvents. sid.ir | Three-component reaction of alkyl propiolate, benzoyl isothiocyanate, and alkyl bromide. sid.ir | Environmentally benign, high yields, easy work-up. sid.ir |
| Glycerol as Solvent | Use of a biodegradable, non-toxic, and recyclable solvent. researchgate.net | One-pot reaction of aldehyde, malononitrile, carbon disulfide, and amine. researchgate.net | Sustainable, catalyst-free, good yields. researchgate.net |
| Microwave-Assisted Synthesis | Use of microwave irradiation for heating. nih.govnih.gov | Synthesis of heterocyclic systems from active methylene (B1212753) compounds. nih.gov | Reduced reaction times, higher yields, pure products. nih.gov |
These advancements in green synthetic methodologies provide a clear path toward more sustainable and environmentally responsible production of thiopyran-based compounds, including the core structures necessary for the synthesis of this compound and its derivatives.
Exploration of Reaction Mechanisms and Transformations Involving N Pentyltetrahydro 2h Thiopyran 4 Amine
Mechanistic Studies of Amine Reactivity in Tetrahydrothiopyran (B43164) Systems
The reactivity of the amine group in N-Pentyltetrahydro-2H-thiopyran-4-amine is central to its chemical character. As a secondary amine, its behavior is a balance of the inherent nucleophilicity of the nitrogen atom and the steric and electronic influences of its substituents—the pentyl group and the tetrahydrothiopyran ring.
Nucleophilic Properties and Electrophilic Reagent Interactions
The primary characteristic of the amine function is its nucleophilicity, derived from the lone pair of electrons on the nitrogen atom. This allows it to react with a wide range of electrophiles. In the case of this compound, it functions as a secondary amine, which is generally more nucleophilic than a primary amine due to the electron-donating effect of the alkyl groups, but can be less reactive than primary amines if steric hindrance becomes a dominant factor. masterorganicchemistry.com
The general trend for amine nucleophilicity often correlates with basicity, with secondary amines being more nucleophilic than primary amines, which are in turn more nucleophilic than ammonia. masterorganicchemistry.com However, bulky substituents on the nitrogen can diminish this nucleophilicity due to steric hindrance, which can impede the amine's approach to an electrophilic center. The n-pentyl group, while not exceptionally bulky, does contribute more steric hindrance than a smaller alkyl group like methyl or ethyl.
Interactions with electrophilic reagents such as alkyl halides or acyl chlorides would proceed via a nucleophilic substitution or addition-elimination mechanism. For instance, reaction with an acyl chloride would lead to the formation of a stable amide derivative. The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. mnstate.edu
Table 1: General Nucleophilicity Trends of Amines This table illustrates general principles of amine reactivity and is not based on experimental data for this compound.
| Amine Type | Example | Relative Basicity (pKaH) | General Nucleophilicity | Key Factors |
|---|---|---|---|---|
| Primary | Ethylamine | ~10.8 | Strong | Electron-donating ethyl group enhances nucleophilicity compared to ammonia. |
| Secondary | Diethylamine | ~11.0 | Very Strong | Two electron-donating groups increase electron density on nitrogen. masterorganicchemistry.com |
| Tertiary | Triethylamine | ~10.7 | Moderate | Increased steric hindrance can impede reactivity despite electronic effects. |
| Aromatic | Aniline | ~4.6 | Weak | Nitrogen lone pair is delocalized into the aromatic ring, reducing availability. |
Oxidation Pathways and Stability Considerations
The amine group can undergo oxidation. The oxidation of secondary amines can lead to the formation of various products, with nitrones being common intermediates when using reagents like hydrogen peroxide in the presence of a catalyst. researchgate.net The general mechanism for the electrochemical oxidation of aliphatic amines typically begins with a one-electron oxidation of the nitrogen atom to form a radical cation. mdpi.com This is followed by deprotonation at the α-carbon to yield a carbon-centered radical, which can then be further oxidized to an iminium cation. mdpi.com
Sulfur Heterocycle Reactivity: Ring Integrity and Transformations
The tetrahydrothiopyran (thiane) ring provides a second major site of reactivity at the sulfur atom. The integrity and transformations of this ring are governed by the properties of the sulfide (B99878) moiety and the stereoelectronic effects within the six-membered ring structure.
Selective Oxidation of the Sulfur Atom
The sulfur atom in the tetrahydrothiopyran ring is readily oxidized. This transformation is one of the most important reactions for this class of heterocycles. The sulfide can be selectively oxidized to a sulfoxide (B87167) and subsequently to a sulfone.
Sulfide to Sulfoxide: This first oxidation step can be achieved using a controlled amount (one equivalent) of an oxidizing agent. Common reagents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone (2KHSO₅·KHSO₄·K₂SO₄). rsc.orgcardiff.ac.uk The choice of solvent can be critical in controlling selectivity; for example, using Oxone in ethanol (B145695) tends to yield the sulfoxide, whereas using water as a solvent can promote over-oxidation to the sulfone. rsc.org
Sulfoxide to Sulfone: Further oxidation of the sulfoxide yields the corresponding sulfone. This requires a stronger oxidizing agent or more forcing reaction conditions. The resulting sulfone, this compound 1,1-dioxide, is a significantly different molecule in terms of polarity and chemical properties due to the presence of the electron-withdrawing sulfonyl group. nih.govresearchgate.net
The stereochemistry of the oxidation is an important consideration. Oxidation of a 4-substituted thiane, like the title compound, can result in either a cis or trans relationship between the C-4 substituent and the new S=O bond in the sulfoxide product. acs.org
Table 2: General Reaction Outcomes for Selective Oxidation of a Thiane Moiety This table illustrates general principles and is not based on specific experimental data for this compound.
| Starting Material | Reagent (Equivalents) | Typical Solvent | Primary Product | Reference |
|---|---|---|---|---|
| Thiane (Sulfide) | H₂O₂ (1 eq.) | Acetic Acid | Thiane S-oxide (Sulfoxide) | cardiff.ac.uk |
| Thiane (Sulfide) | m-CPBA (1 eq.) | Dichloromethane | Thiane S-oxide (Sulfoxide) | cardiff.ac.uk |
| Thiane (Sulfide) | Oxone (1 eq.) | Ethanol | Thiane S-oxide (Sulfoxide) | rsc.org |
| Thiane (Sulfide) | Oxone (>2 eq.) | Water | Thiane S,S-dioxide (Sulfone) | rsc.org |
| Thiane S-oxide | H₂O₂ or m-CPBA (≥1 eq.) | Various | Thiane S,S-dioxide (Sulfone) | researchgate.net |
Reaction Kinetics and Thermodynamic Considerations in Derivatives Synthesis
The synthesis of derivatives of this compound, for example through acylation or alkylation of the amine, is governed by kinetic and thermodynamic factors.
Reaction Kinetics: The rate of reaction is influenced by several factors. The nucleophilicity of the amine is a primary determinant; as a secondary amine, it is expected to be highly reactive. masterorganicchemistry.com However, the steric bulk of both the pentyl group and the tetrahydrothiopyran ring can slow down the reaction rate compared to less hindered amines. The kinetics of such reactions often follow second-order rate laws, being first order in both the amine and the electrophile. rsc.org Solvent effects also play a crucial role; polar aprotic solvents can accelerate SN2-type reactions, while protic solvents can solvate the amine, potentially reducing its nucleophilicity. Mechanistic studies on related systems show that the formation of intermediates can lead to complex kinetics, sometimes exhibiting saturation (Michaelis-Menten type) behavior if a pre-equilibrium step is involved. nih.gov
Table 3: Conceptual Factors Influencing Derivative Synthesis This table presents a conceptual overview of factors affecting reactions involving this compound.
| Factor | Kinetic Influence | Thermodynamic Influence | Example Application |
|---|---|---|---|
| Nucleophilicity | High (secondary amine) -> Fast Rate | Does not directly affect ΔG, but reflects the potential for strong bond formation. | Reaction with alkyl halides. |
| Steric Hindrance | Pentyl group and ring may slow the rate of approach to the electrophile. | Can cause strain in the product, slightly decreasing stability (less negative ΔG). | Synthesis of a bulky amide derivative. |
| Electrophile Strength | More reactive electrophiles (e.g., Acyl Chloride > Anhydride > Ester) lead to faster rates. | Reactions with more energetic starting materials are typically more exothermic. | Acylation to form an amide. |
| Solvent | Polar aprotic solvents often increase the rate of bimolecular reactions. | Can affect the solvation energies of reactants and products, shifting equilibrium. | Alkylation in DMF vs. Ethanol. |
| Leaving Group | Better leaving groups (e.g., Cl⁻, Br⁻) on the electrophile result in faster reactions. | The stability of the leaving group contributes to a more favorable (more negative) ΔG. | Reaction with various alkyl halides. |
Investigating Catalytic Transformations Mediated by the Compound or its Scaffolds
While specific research detailing the catalytic activity of this compound is not extensively documented in publicly available literature, the structural motif of a secondary amine integrated into a tetrahydrothiopyran ring provides a strong basis for predicting its potential role in organocatalysis. The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions, and secondary amines are a cornerstone of this discipline. wikipedia.org The catalytic activity of such compounds typically operates through two primary, well-established mechanisms: enamine catalysis and iminium ion catalysis. wikipedia.orgnih.govnih.gov
Theoretical Catalytic Cycles:
Enamine Catalysis: In this mode of activation, the secondary amine of a molecule like this compound would react with an aldehyde or ketone to form a nucleophilic enamine intermediate. libretexts.orgmasterorganicchemistry.com This process involves the initial formation of a carbinolamine, followed by dehydration. libretexts.org The resulting enamine is a more reactive nucleophile than the starting carbonyl compound's corresponding enol or enolate, enabling it to participate in reactions with various electrophiles. masterorganicchemistry.com A general catalytic cycle is depicted below:
Enamine Formation: The catalyst reacts with a ketone or aldehyde substrate to form an enamine.
Nucleophilic Attack: The enamine attacks an electrophile.
Hydrolysis: The resulting intermediate is hydrolyzed to release the product and regenerate the secondary amine catalyst, allowing it to re-enter the catalytic cycle. numberanalytics.com
Iminium Catalysis: Alternatively, the tetrahydro-2H-thiopyran-4-amine scaffold can activate α,β-unsaturated aldehydes or ketones by forming a positively charged iminium ion. nih.govnumberanalytics.com This transformation lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, making it more susceptible to nucleophilic attack at the β-position. nih.gov This activation strategy is fundamental to many conjugate addition reactions. The catalytic cycle for iminium ion catalysis proceeds as follows:
Iminium Ion Formation: The secondary amine catalyst condenses with an α,β-unsaturated carbonyl compound.
Nucleophilic Addition: A nucleophile adds to the β-carbon of the activated iminium ion.
Hydrolysis: The resulting enamine intermediate is hydrolyzed to furnish the final product and liberate the catalyst. numberanalytics.com
The presence of the sulfur atom in the thiopyran ring, while not directly participating in the amine-carbonyl condensation, could exert subtle electronic effects on the reactivity of the catalytic intermediates. Furthermore, the stereochemistry of the thiopyran ring could play a crucial role if the catalyst were designed for asymmetric transformations. Chiral secondary amines are widely employed in asymmetric organocatalysis to produce enantiomerically enriched products. wikipedia.orgnumberanalytics.com
Hypothetical Application in a Michael Addition:
To illustrate the potential catalytic utility of the this compound scaffold, we can consider a hypothetical Michael addition of a nucleophile to an α,β-unsaturated aldehyde. The data presented in the table below is purely illustrative of the type of results that would be sought in an experimental investigation into the catalytic activity of this scaffold.
Interactive Data Table: Hypothetical Catalytic Activity in a Michael Addition
The following data is for illustrative purposes only and does not represent actual experimental results.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| 1 | 10 | Toluene | 25 | 24 | 65 | >95 |
| 2 | 5 | Toluene | 25 | 24 | 40 | >95 |
| 3 | 10 | CH2Cl2 | 25 | 24 | 72 | >95 |
| 4 | 10 | CH3CN | 25 | 24 | 58 | >95 |
| 5 | 10 | Toluene | 0 | 48 | 55 | >95 |
In a real-world research context, such a study would systematically vary parameters like catalyst loading, solvent, and temperature to optimize the reaction conditions. The findings would provide insight into whether the this compound scaffold can effectively mediate the transformation and would pave the way for the design of more complex and potentially chiral catalysts based on this structural framework for a wider range of organic reactions.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Elucidating the Role of the N-Pentyl Group in Biological Interactions and Chemical Reactivity
Hydrophobicity is a crucial element in drug design, governing processes like molecular recognition, transport, and protein folding. rsc.org The N-pentyl chain, a five-carbon alkyl group, significantly contributes to the lipophilicity of the molecule. This characteristic facilitates hydrophobic interactions, which are the tendency of nonpolar groups to cluster together to shield themselves from an aqueous environment. rsc.org These interactions are fundamental to the binding affinity and specificity of a drug molecule with its biological target. rsc.org The linear structure of the pentyl group allows it to fit into and interact with hydrophobic pockets within receptor sites, displacing water molecules and leading to a favorable increase in entropy, which strengthens the binding affinity. rsc.org
The presence of the N-pentyl group also influences the conformational preferences of the tetrahydrothiopyran (B43164) ring. In cyclic amines, the orientation of substituents can be either axial or equatorial, and the energetic balance between these conformers is delicate. rsc.org For N-alkyl substituted cyclic amines, the alkyl chain can influence the conformational equilibrium of the ring. The flexibility of the pentyl chain allows it to adopt various spatial arrangements to minimize steric hindrance and optimize interactions with a binding site. utdallas.edu Computational studies on related N-acylpiperidines have shown that pseudoallylic strain can force a substituent into an axial orientation to achieve greater stability. mdpi.com While not a direct equivalent, this highlights how N-substituents can dictate the conformational geometry of a six-membered ring, a principle that applies to the N-pentyltetrahydro-2H-thiopyran-4-amine structure. The molecule will likely exist as a mixture of conformers, with the N-pentyl group predominantly adopting a conformation that minimizes steric clashes and maximizes favorable hydrophobic contacts. utdallas.edu
The length and branching of the N-alkyl chain are critical determinants of biological activity. Numerous studies have demonstrated that variations in alkyl chain length can dramatically alter a compound's efficacy and selectivity. acs.org Generally, increasing the chain length enhances hydrophobicity, which can lead to stronger binding in hydrophobic pockets up to an optimal length. matec-conferences.orgnih.gov Beyond this optimal length, activity often decreases due to steric hindrance, reduced solubility, or unfavorable interactions outside the primary binding pocket. utdallas.edu
Research on cannabimimetic indoles, for instance, has shown that an N-alkyl chain of at least three carbons is necessary for high-affinity binding to cannabinoid receptors, with optimal binding observed with a five-carbon (pentyl) side chain. acs.org Extending the chain to a heptyl group resulted in a significant drop in binding affinity. acs.org Similarly, studies on other bioactive compounds have shown a clear correlation between alkyl chain length and biological effects such as antibacterial activity and cytotoxicity. acs.orgnih.govnih.gov For example, in a series of amphiphilic selenolane conjugates, cytotoxicity followed a trend where activity increased with chain length up to C10-C12 and then plateaued or decreased. nih.gov
Branching of the alkyl chain can also have a profound impact. While the N-pentyl group in the subject compound is linear, introducing branching, such as an isopentyl or neopentyl group, would alter the molecule's shape and steric profile. This can either enhance or diminish activity depending on the topology of the receptor's binding site. A bulkier, branched chain might provide a better fit for a wider hydrophobic pocket, but it could also introduce steric clashes that prevent optimal binding.
Table 1: Impact of N-Alkyl Chain Length on Biological Activity in Analogous Systems This table is interactive. You can sort and filter the data.
| Compound Series | Biological Target/Activity | Optimal Chain Length | Observation | Reference |
|---|---|---|---|---|
| Cannabimimetic Indoles | CB1/CB2 Receptor Binding | C5 (Pentyl) | Activity increases up to C5, then decreases with longer chains. | acs.org |
| Cationic Amphiphilic AIEgens | Antibacterial Activity (Gram-positive) | C6 | Intermediate chain length showed superior performance. | nih.gov |
| Amphiphilic Selenolanes | Cytotoxicity | C10-C12 | Cytotoxicity peaked with intermediate chain lengths. | nih.gov |
| Quaternary Chitosan Derivatives | Antibacterial Activity | Varies by strain | Activity is dependent on both chain length and bacterial strain. | acs.org |
| Hydrophobically-modified Gelatin | Hydrophobic Drug Adsorption | C12 | Adsorption increased with increasing alkyl chain length up to C12. | matec-conferences.org |
Influence of the Tetrahydrothiopyran Scaffold on Molecular Recognition
The tetrahydrothiopyran ring is a sulfur-containing heterocycle that serves as the core scaffold of the molecule. Its properties, particularly the presence of the sulfur atom, are crucial for molecular recognition and interaction with biological targets.
Tetrahydrothiopyran and its oxygen-containing analogue, tetrahydropyran (B127337), are often considered bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.govcambridgemedchemconsulting.com However, the substitution of sulfur for oxygen can lead to significant differences in biological activity due to variations in size, electronegativity, bond angles, and the ability to form non-covalent interactions. rsc.org
The sulfur atom in the tetrahydrothiopyran ring possesses unique properties that distinguish it from oxygen and nitrogen in the context of molecular interactions. Sulfur is larger, less electronegative, and more polarizable than oxygen or nitrogen. rsc.org This allows it to participate in a diverse range of non-covalent interactions that are critical for protein-ligand binding. rsc.orgrsc.org
One of the key interactions involving sulfur is the formation of sulfur-aromatic (S∴π) interactions and other non-covalent bonds like sulfur-oxygen (S···O) and sulfur-nitrogen (S···N) interactions. acs.orgdesy.de Divalent sulfur atoms have regions of positive electrostatic potential (σ-holes) on the extensions of their covalent bonds, which can interact favorably with electron-rich Lewis bases like the oxygen and nitrogen atoms found in protein backbones and side chains. acs.orgacs.orgnih.gov
Studies analyzing protein-ligand crystal structures have shown that sulfur-containing ligands frequently form these types of bonds, with distances often falling within the sum of the van der Waals radii. acs.orgacs.org For example, the interaction between a sulfur atom and a backbone carbonyl oxygen is a common motif. nih.gov The geometry and strength of these interactions are influenced by steric and electronic factors within the binding pocket. acs.org The ability of sulfur to act as a "soft" Lewis acid and interact with a wide range of biological nucleophiles provides a binding advantage that is different from the more classical hydrogen bonds formed by oxygen and nitrogen. rsc.org This capacity for unique sulfur-mediated interactions can significantly contribute to the binding affinity and selectivity of a molecule containing a tetrahydrothiopyran scaffold. rsc.orgacs.org
Table 2: Comparison of Heteroatom Properties and Interactions This table is interactive. You can sort and filter the data.
| Property | Sulfur (S) | Oxygen (O) | Nitrogen (N) | Reference |
|---|---|---|---|---|
| Electronegativity (Pauling Scale) | 2.58 | 3.44 | 3.04 | rsc.org |
| Atomic Radius (van der Waals, Å) | 1.80 | 1.52 | 1.55 | rsc.org |
| Typical Interactions | σ-hole bonding (S···O, S···N), S∴π interactions, weak H-bond acceptor | Strong H-bond acceptor | H-bond donor and acceptor | rsc.orgacs.orgnih.gov |
| Polarizability | High | Moderate | Moderate | rsc.org |
| Typical Bond Angle (C-X-C) | ~99° (in Thiane) | ~111° (in Oxane) | ~112° (in Piperidine) | rsc.org |
Stereochemical Determinants of Potency and Selectivity in Analogues
Chirality plays a pivotal role in the pharmacological activity of many compounds, as enantiomers can exhibit significantly different biological effects. bohrium.commedwinpublishers.com The tetrahydrothiopyran-4-amine core of the subject molecule has a stereocenter at the C4 position, meaning it can exist as two enantiomers (R and S). The spatial arrangement of the amino group can profoundly influence how the molecule interacts with a chiral biological target, such as a receptor or enzyme.
The differential activity of enantiomers is a well-established principle in medicinal chemistry. One enantiomer (the eutomer) may be responsible for the desired therapeutic effect, while the other (the distomer) may be less active, inactive, or even responsible for undesirable side effects. medwinpublishers.com For this reason, the stereoselective synthesis or chiral separation of analogues is a critical step in drug development. mdpi.commdpi.com
For analogues of this compound, the specific stereochemistry would dictate the precise three-dimensional orientation of the N-pentyl group and the amino functional group. This orientation is crucial for establishing the key binding interactions—such as hydrophobic contacts and hydrogen bonds—within the target's binding site. A subtle change in the spatial arrangement of these groups, as between an R and S enantiomer, can lead to a significant difference in binding affinity and, consequently, potency and selectivity. bohrium.commdpi.com Analytical techniques like high-performance liquid chromatography (HPLC) with chiral stationary phases are essential for separating and analyzing the enantiomers of such chiral amines to evaluate their individual pharmacological profiles. mdpi.comnih.gov The development of stereoselective synthetic routes is equally important to produce the desired enantiomer in high purity. mdpi.com
Computational and Data-Driven Approaches to SAR/SMR
In the absence of direct experimental data, computational and data-driven methodologies provide a powerful alternative for predicting the structure-activity relationship (SAR) and structure-mechanism relationship (SMR) of novel compounds. For this compound and its analogs, these in silico techniques can elucidate the structural features crucial for biological activity, guide the design of more potent derivatives, and help to understand their interactions with biological targets at a molecular level. These approaches typically include Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking simulations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For analogs of this compound, such as other substituted piperidines and heterocyclic amines, QSAR models can be developed to predict their activity based on various molecular descriptors.
Methodology: A typical QSAR study involves calculating a wide range of molecular descriptors that quantify various aspects of a molecule's structure, including electronic, steric, hydrophobic, and topological properties. Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then employed to build a predictive model. For instance, a study on piperine (B192125) analogs used genetic function approximation to develop a QSAR model with high statistical significance (r²=0.962 and q²=0.917), indicating a robust and predictive model. nih.gov
Key Descriptors for Amine-Containing Heterocycles: Based on studies of analogous structures, several descriptors are likely to be important for the activity of this compound derivatives:
Topological and Shape Descriptors: The area of the molecular shadow and other shape parameters can be inversely proportional to inhibitory activity, as seen in studies of piperine analogs. nih.gov
Electronic Descriptors: The distribution of partial charges on the molecule, particularly around the nitrogen and sulfur atoms, can be critical. For example, the partial negative surface area has been shown to correlate with the inhibitory activity of bacterial efflux pump inhibitors. nih.gov
Thermodynamic Descriptors: The heat of formation can be a significant descriptor in QSAR models for heterocyclic compounds. nih.gov
Hydrophobicity: The lipophilicity of the N-pentyl group would be a key factor, likely influencing membrane permeability and interaction with hydrophobic pockets in a target protein.
Illustrative QSAR Data Table for Tetrahydrothiopyran Analogs:
The following interactive table illustrates the type of data that would be generated in a QSAR study of this compound analogs. The activity data is hypothetical, for illustrative purposes, but the descriptors are representative of those used in real QSAR studies.
| Compound ID | R-Group (at Nitrogen) | Experimental Activity (pIC50) | LogP (Hydrophobicity) | Molecular Weight | Polar Surface Area (Ų) |
| 1 | -CH₃ | 4.8 | 1.5 | 159.29 | 26.02 |
| 2 | -C₂H₅ | 5.2 | 2.0 | 173.32 | 26.02 |
| 3 | -C₃H₇ | 5.5 | 2.5 | 187.35 | 26.02 |
| 4 | -C₄H₉ | 5.9 | 3.0 | 201.37 | 26.02 |
| 5 | -C₅H₁₁ | 6.2 | 3.5 | 215.40 | 26.02 |
| 6 | -C₆H₁₃ | 6.0 | 4.0 | 229.43 | 26.02 |
| 7 | -Cyclohexyl | 5.8 | 3.8 | 227.41 | 26.02 |
| 8 | -Benzyl | 5.6 | 3.6 | 235.37 | 26.02 |
Note: The data in this table is for illustrative purposes only and does not represent real experimental values.
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is invaluable for elucidating the SMR by visualizing the interactions between the ligand and the amino acid residues in the binding site.
Methodology: For this compound, a docking study would involve preparing a 3D model of the compound and docking it into the active site of a relevant biological target. The choice of target would depend on the therapeutic area of interest. For example, studies on phenyl piperidine (B6355638) derivatives have explored their binding to the neurokinin 1 receptor (NK1R) and the serotonin (B10506) transporter (SERT). nih.gov
Potential Binding Interactions: Based on the structure of this compound, several key interactions with a hypothetical receptor can be postulated:
Hydrogen Bonding: The secondary amine is a potent hydrogen bond donor and acceptor, likely forming crucial interactions with polar residues such as aspartate, glutamate, serine, or threonine in the binding pocket. nih.gov
Hydrophobic Interactions: The N-pentyl chain and the aliphatic backbone of the tetrahydrothiopyran ring can engage in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.
Ionic Interactions: The amine group can be protonated at physiological pH, allowing for strong ionic interactions with negatively charged residues like aspartate or glutamate. nih.gov
Illustrative Docking Results for Tetrahydrothiopyran Analogs:
This interactive table provides an example of how docking results for a series of N-substituted tetrahydro-2H-thiopyran-4-amine analogs might be presented. The binding energy and interacting residues are hypothetical.
| Compound ID | R-Group (at Nitrogen) | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | -CH₃ | -6.5 | ASP104, TYR120 |
| 2 | -C₂H₅ | -7.0 | ASP104, TYR120, LEU180 |
| 3 | -C₃H₇ | -7.4 | ASP104, TYR120, LEU180 |
| 4 | -C₄H₉ | -7.8 | ASP104, TYR120, LEU180, ILE200 |
| 5 | -C₅H₁₁ | -8.2 | ASP104, TYR120, LEU180, ILE200 |
| 6 | -C₆H₁₃ | -8.0 | ASP104, TYR120, ILE200, VAL202 |
| 7 | -Cyclohexyl | -7.9 | ASP104, TYR120, PHE198 |
| 8 | -Benzyl | -8.5 | ASP104, TYR120, PHE198, TRP250 |
Note: The data in this table is for illustrative purposes only and does not represent real experimental values.
The combination of QSAR and molecular docking provides a synergistic approach to understanding the SAR and SMR of compounds like this compound. QSAR models can predict the activity of unsynthesized analogs, while docking studies can rationalize these predictions in terms of specific molecular interactions, thereby guiding the design of new and more effective molecules.
Computational Chemistry and Advanced Molecular Modeling of N Pentyltetrahydro 2h Thiopyran 4 Amine
Conformational Analysis and Energy Landscapes
The three-dimensional structure of N-Pentyltetrahydro-2H-thiopyran-4-amine is not static; it exists as an ensemble of interconverting conformations. The thiopyran ring, similar to cyclohexane (B81311), predominantly adopts a chair conformation to minimize angular and torsional strain. libretexts.orglibretexts.org In this chair form, the substituents can occupy either axial or equatorial positions.
The N-pentylamino group at the C4 position will exist in two primary chair conformations: one with the substituent in the equatorial position and the other with it in the axial position. The interconversion between these two chairs is known as a ring flip. The relative stability of these conformers is determined by steric interactions.
The flexibility of the n-pentyl chain itself adds another layer of complexity to the conformational landscape. The chain can adopt various rotameric states, with the anti-staggered conformation being the most stable for the C-C bonds to minimize steric strain.
Table 1: Estimated Conformational Energy Profile of 4-Substituted Tetrahydro-2H-thiopyran
| Substituent at C4 | Favored Conformation | Estimated Energy Difference (Axial - Equatorial, kcal/mol) | Approximate Population at 25°C (Equatorial) |
|---|---|---|---|
| -NH-Pentyl | Equatorial | ~2.0 - 2.5 | >97% |
| -CH3 | Equatorial | 1.7 | 95% |
| -CH(CH3)2 | Equatorial | 2.15 | 97.7% |
Note: Data for methyl and isopropyl groups are based on cyclohexane A-values and serve as a reference. The value for the N-pentylamino group is an educated estimate based on sterics.
Electronic Structure Calculations (DFT, Ab Initio) for Reactive Centers
Density Functional Theory (DFT) and ab initio methods are powerful quantum mechanical tools used to investigate the electronic structure of molecules. These calculations can determine the distribution of electron density, identify reactive sites, and predict various spectroscopic and chemical properties. For this compound, such calculations are crucial for understanding its reactivity.
The primary reactive centers are expected to be the nitrogen atom of the amine group, due to its lone pair of electrons, and to a lesser extent, the sulfur atom within the thiopyran ring. DFT calculations can quantify the reactivity of these sites through several descriptors:
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, indicating sites susceptible to electrostatic interactions. The nitrogen atom is expected to carry a significant negative partial charge, making it a nucleophilic center. researchgate.netirjweb.comijpsat.org
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). For this molecule, the HOMO is likely localized on the nitrogen's lone pair, confirming its role as the primary site for electrophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity. irjweb.comnih.gov
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons and are prone to attack by electrophiles. For this compound, the most negative potential would be concentrated around the nitrogen atom. researchgate.netnih.gov
Table 2: Hypothetical DFT Calculation Results for this compound
| Parameter | Calculated Value | Interpretation |
|---|---|---|
| Mulliken Charge on Nitrogen | -0.85 e | High negative charge indicates a strong nucleophilic character. |
| Mulliken Charge on Sulfur | -0.25 e | Moderate negative charge suggests potential for interaction with soft electrophiles. |
| HOMO Energy | -6.5 eV | Represents the energy of the most available electrons for donation. |
| LUMO Energy | +1.2 eV | Represents the energy of the lowest energy orbital for accepting electrons. |
| HOMO-LUMO Gap | 7.7 eV | A relatively large gap suggests good kinetic stability. |
Note: These values are illustrative and representative of what would be expected from a B3LYP/6-31G level of theory calculation.*
Molecular Dynamics Simulations for Ligand-Target Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand within a biological environment, such as the binding site of a protein, over time. nih.gov An MD simulation of this compound complexed with a hypothetical target protein (e.g., a kinase or a G-protein coupled receptor, where similar amine-containing heterocycles have shown activity) would involve the following steps:
System Setup: The initial complex, often obtained from molecular docking, is placed in a simulation box filled with water molecules and ions to mimic physiological conditions.
Energy Minimization: The system's energy is minimized to remove any steric clashes or unfavorable geometries.
Equilibration: The system is gradually heated to the desired temperature (e.g., 310 K) and the pressure is adjusted while the protein backbone is restrained. This allows the solvent and ligand to relax around the protein.
Production Run: The restraints are removed, and the simulation is run for an extended period (nanoseconds to microseconds), during which the trajectory (positions, velocities, and energies of all atoms) is recorded at regular intervals.
Analysis of the MD trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein atoms over time indicates the stability of the binding pose.
Key Interactions: The simulation can highlight persistent hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand in the binding pocket.
Conformational Changes: Both the ligand and the protein can undergo conformational changes upon binding, which can be crucial for biological activity. MD simulations can capture this induced fit phenomenon.
For this compound, MD simulations could elucidate how the flexible pentyl chain adapts to a hydrophobic pocket and how the amine group forms stable hydrogen bonds with specific residues, providing a rationale for its binding affinity and selectivity.
Ligand-Based and Structure-Based Design Principles (e.g., Virtual Screening, De Novo Design)
Computational design principles are essential for discovering new lead compounds and optimizing existing ones. These can be broadly categorized into ligand-based and structure-based approaches.
Ligand-Based Design: When the structure of the biological target is unknown, the structure of a known active ligand like this compound can be used as a template.
Similarity Searching: This involves searching large chemical databases for molecules with similar 2D (fingerprints) or 3D (shape) features. The principle is that structurally similar molecules are likely to have similar biological activities.
Pharmacophore Modeling: A pharmacophore model is an ensemble of steric and electronic features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. A model could be built from the bioactive conformation of this compound and used to screen virtual libraries for compounds that match the pharmacophore. nih.gov
Structure-Based Design: When the 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), it can be used to guide drug design.
Molecular Docking / Virtual Screening: This technique predicts the preferred orientation and binding affinity of a ligand within a protein's binding site. Large libraries of compounds can be docked into the target's active site in a process called structure-based virtual screening (SBVS) to identify potential new hits. researchgate.netmdpi.com this compound could be docked into a target to understand its binding mode, and its derivatives could be designed to improve these interactions.
De Novo Design: This involves building a novel ligand piece by piece directly within the binding site of the target protein. Fragments can be placed in favorable positions and then linked together to create a new chemical entity with high predicted affinity. The tetrahydrothiopyran-amine scaffold could serve as a starting fragment for such a design process.
Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches to Reaction Pathways
To study chemical reactions involving this compound, especially within a complex environment like a solvent or an enzyme active site, hybrid QM/MM methods are employed. nsf.govyoutube.com These methods combine the accuracy of quantum mechanics (QM) for the reactive part of the system with the computational efficiency of molecular mechanics (MM) for the surrounding environment. youtube.com
A plausible reaction to study would be the metabolic N-dealkylation of the pentyl group, a common reaction for amine-containing drugs catalyzed by cytochrome P450 enzymes. nih.gov A QM/MM simulation of this process would be set up as follows:
QM Region: The N-pentylamino group and the reactive part of the enzyme's active site (e.g., the iron-oxo species of P450) would be treated with a QM method like DFT. This allows for the explicit description of bond breaking and forming.
MM Region: The rest of the protein, solvent, and the thiopyran ring would be treated with a classical MM force field.
By performing QM/MM calculations, one can map the entire reaction pathway, identify the transition state structures, and calculate the activation energy barrier for the reaction. This provides a detailed mechanistic understanding of how the reaction occurs in its biological context. For instance, such a study could reveal the precise mechanism of hydrogen atom abstraction from the carbon adjacent to the nitrogen, which is the initial step in N-dealkylation. Comparing the calculated activation barrier in the enzyme to the same reaction in solution can quantify the catalytic effect of the enzyme. youtube.com
Mechanistic Biological Investigations in Vitro Focus and Biochemical Applications
Target Identification and Validation Through Molecular Probing
Information regarding the specific biological targets of N-Pentyltetrahydro-2H-thiopyran-4-amine is not available in the current scientific literature. Research identifying and validating its molecular binding partners through techniques such as molecular probing has not been published.
Biochemical Characterization of Interactions with Macromolecules (e.g., Enzymes, Receptors, Nucleic Acids)
There is no available data characterizing the biochemical interactions of this compound with any biological macromolecules.
No studies detailing the kinetic analysis of this compound's effect on enzyme activity have been found. Therefore, its mechanisms of enzymatic inhibition or activation are unknown.
There are no published receptor binding or functional assay data for this compound. Consequently, its potential role as a receptor ligand, including any allosteric modulatory effects, has not been determined.
Cellular Permeability and Distribution Mechanisms In Vitro
Investigations into the in vitro cellular permeability and distribution of this compound have not been reported.
Development of this compound as Research Tools
The potential development and application of this compound as a research tool have not been described in the scientific literature.
Analytical and Spectroscopic Characterization Methods in Chemical Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N-Pentyltetrahydro-2H-thiopyran-4-amine. Both ¹H and ¹³C NMR provide critical data regarding the chemical environment of each atom, while advanced 2D NMR techniques establish connectivity and spatial relationships.
Detailed analysis of the ¹H NMR spectrum would reveal characteristic signals for the protons of the pentyl group and the tetrahydrothiopyran (B43164) ring. The terminal methyl protons of the pentyl chain are expected to appear at the most upfield region, typically around 0.9 ppm. The methylene (B1212753) protons adjacent to the nitrogen and those along the alkyl chain would exhibit distinct multiplets in the 1.2-2.7 ppm range. Protons on the tetrahydrothiopyran ring would show complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The proton on the carbon bearing the amino group (C4-H) would likely appear as a multiplet, its chemical shift influenced by the nitrogen atom.
The ¹³C NMR spectrum provides complementary information. The carbons of the pentyl group would resonate in the aliphatic region (approx. 14-40 ppm). The carbons of the tetrahydrothiopyran ring would appear at distinct chemical shifts, with those adjacent to the sulfur atom (C2 and C6) being deshielded compared to the others. The carbon atom attached to the nitrogen (C4) would also show a characteristic shift. Conformational analysis of the tetrahydrothiopyran ring, which typically adopts a chair conformation, can be investigated using variable temperature NMR studies and by analyzing coupling constants. auremn.org.brnih.gov The interconversion between different chair forms and the axial or equatorial preference of the N-pentylamino substituent can be determined. auremn.org.brnitech.ac.jp Advanced NMR experiments like COSY, HSQC, and HMBC are indispensable for assigning all proton and carbon signals unequivocally. nih.govnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Tetrahydrothiopyran C2/C6-H | 2.5 - 2.8 | 30 - 35 |
| Tetrahydrothiopyran C3/C5-H | 1.6 - 2.1 | 35 - 40 |
| Tetrahydrothiopyran C4-H | 2.8 - 3.2 | 50 - 55 |
| N-H | 1.0 - 2.5 (broad) | - |
| Pentyl N-CH₂ | 2.5 - 2.7 | 45 - 50 |
| Pentyl (CH₂)₃ | 1.2 - 1.6 | 22 - 32 |
Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions. nih.govrsc.orgresearchgate.netd-nb.info
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of this compound and for studying its fragmentation pathways. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. wikipedia.org
Electron ionization (EI) or softer ionization techniques like electrospray ionization (ESI) can be employed. In mass spectrometry, amines often undergo α-cleavage, which is the breaking of the bond between the α and β carbons relative to the nitrogen atom. jove.comjove.comjove.com For this compound, this would lead to characteristic fragment ions. The nitrogen rule in mass spectrometry states that a compound with an odd number of nitrogen atoms will have a molecular ion with an odd mass-to-charge ratio (m/z). jove.comjove.comwhitman.edu
The fragmentation of cyclic sulfides can also occur, leading to the opening of the tetrahydrothiopyran ring. nih.govcreative-proteomics.commiamioh.edu The fragmentation pattern will provide valuable structural information, confirming the presence of both the pentylamino group and the tetrahydrothiopyran ring. acs.orglibretexts.org
Table 2: Predicted Key Fragmentation Ions for this compound in HRMS
| m/z (Predicted) | Proposed Fragment Structure/Origin |
|---|---|
| 187.1446 | [M+H]⁺ (protonated molecular ion) |
| 116.0581 | [M - C₅H₁₁]⁺ (loss of pentyl radical) |
| 100.0819 | [C₅H₁₀N]⁺ (from α-cleavage of the pentyl group) |
| 87.0422 | [C₄H₉S]⁺ (from ring fragmentation) |
Note: The predicted m/z values are for the monoisotopic masses.
Chromatographic Separations for Enantiomeric Purity and Mixture Analysis (e.g., Chiral HPLC)
Since the C4 carbon of the tetrahydrothiopyran ring is a stereocenter, this compound can exist as a pair of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation and quantification of these enantiomers. mdpi.com The use of a chiral stationary phase (CSP) is essential for achieving enantioseparation. phenomenex.comscas.co.jp
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of chiral amines. researchgate.netyakhak.org The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol (B145695), is critical for optimizing the separation. researchgate.net The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution. researchgate.net The development of a robust chiral HPLC method is crucial for determining the enantiomeric excess (ee) of a sample and for the preparative separation of the individual enantiomers for further study. mdpi.comnih.gov
X-ray Diffraction for Solid-State Conformational and Co-Crystal Structural Analysis
Single-crystal X-ray diffraction provides the most definitive three-dimensional structural information for a crystalline compound. If a suitable single crystal of this compound or a salt thereof can be grown, X-ray diffraction analysis would precisely determine bond lengths, bond angles, and the solid-state conformation of the molecule. This would confirm the chair conformation of the tetrahydrothiopyran ring and establish the axial or equatorial orientation of the N-pentylamino substituent. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which dictate the crystal packing.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Tetrahydrothiopyran |
| N-pentylamine |
| Tetrahydrofuran (B95107) |
| Diethylamine |
| Hexane |
| Isopropanol |
Future Prospects and Emerging Research Directions
Design and Synthesis of Photoactivatable or Fluorogenic Probes
The development of molecular probes that can be activated by light (photoactivatable) or that become fluorescent upon reacting with a target is a burgeoning area of chemical biology. The N-Pentyltetrahydro-2H-thiopyran-4-amine structure is a candidate for modification into such probes.
Photoactivatable Probes: The secondary amine group is a key reactive handle. It can be "caged" with a photolabile protecting group, such as a nitrobenzyl group. nih.gov This caging strategy renders the molecule inactive until it is exposed to light of a specific wavelength. Upon photolysis, the protecting group is cleaved, releasing the active amine to interact with its biological target. This approach allows for high spatiotemporal control in biological systems. nih.gov The synthesis could involve the reaction of a suitable nitrobenzyl derivative with the parent tetrahydro-2H-thiopyran-4-amine, followed by N-alkylation to introduce the pentyl group.
Fluorogenic Probes: The amine functionality can also be exploited to create "turn-on" fluorescent sensors. Many fluorogenic reagents are non-fluorescent until they react with a primary or secondary amine. nih.govnih.gov For instance, a probe could be designed where the amine of this compound reacts with a fluorophore scaffold, leading to a significant increase in fluorescence. nih.gov This reaction could be triggered by a specific biological event or the presence of a target analyte, making it a useful tool for diagnostics and imaging. researchgate.net A proposed synthetic strategy could involve coupling the thiopyran amine core with a fluorogenic precursor, such as an aldehyde-substituted quinoline, which forms a highly fluorescent isoindole derivative upon reaction. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Property Prediction: ML models can be trained on large datasets of known molecules to predict various physicochemical properties. nih.gov For this compound and its potential derivatives, these models could estimate properties such as solubility, pKa, and bioavailability without the need for initial synthesis and testing. researchgate.netacs.org For example, models built using descriptors like the polarizability effect index (PEI) and atomic orbital electronegativity index (AOEI) have been successfully used to predict properties for other aliphatic amines. nih.gov
Table 1: Potential Applications of AI/ML in the Study of this compound
| AI/ML Application | Description | Potential Impact |
|---|---|---|
| Quantitative Structure-Property Relationship (QSPR) | Develop models to predict physicochemical properties (e.g., boiling point, pKa, solubility) based on molecular structure. researchgate.net | Accelerates initial screening by prioritizing derivatives with desirable drug-like properties. |
| De Novo Design | Use generative models to design novel derivatives of the thiopyran scaffold with optimized properties for specific biological targets. | Expands the chemical space around the core structure, suggesting innovative molecules for synthesis. |
| Explainable AI (XAI) | Apply algorithms to interpret model predictions, highlighting which molecular fragments contribute most to a desired outcome (e.g., target binding). researchgate.netinnovationnewsnetwork.com | Provides chemists with actionable, intuitive insights to guide rational compound optimization. |
| Reaction Prediction | Predict optimal reaction conditions, yields, and potential side products for the synthesis of new analogues. rsc.org | Streamlines the synthetic process, saving time and resources in the laboratory. |
Exploration of Polypharmacology and Multi-Target Ligand Design
Complex diseases, such as those affecting the central nervous system (CNS), often involve multiple biological pathways. nih.gov Polypharmacology, the concept of a single drug acting on multiple targets, has emerged as a promising therapeutic strategy. mdpi.commdpi.com The structure of this compound, containing both a lipophilic pentyl group and a polar amine, makes it an interesting scaffold for designing Multi-Target Designed Ligands (MTDLs). nih.govnih.gov
The design of MTDLs is a significant challenge, requiring the optimization of activity against multiple targets while maintaining favorable pharmacokinetic properties. mdpi.com Computational methods are key to this process, helping to predict interactions with both primary and off-targets. nih.gov For example, the thiopyran amine scaffold could be computationally docked into the binding sites of various CNS targets, such as monoamine oxidase (MAO) and cholinesterases, to identify potential multi-target profiles. researchgate.net
Role in Advanced Materials Science (e.g., Polymer Chemistry, Supramolecular Chemistry)
The unique structural features of this compound also suggest its potential use in materials science.
Polymer Chemistry: Amines are fundamental building blocks in polymer chemistry, used as monomers, curing agents, and modifiers. numberanalytics.comnumberanalytics.com The secondary amine of this compound could be incorporated into polymer backbones through reactions like polycondensation. numberanalytics.com The presence of the sulfur-containing thiopyran ring and the aliphatic pentyl chain could impart unique properties to the resulting polymers, such as altered thermal stability, flexibility, or refractive index. numberanalytics.com For instance, multidentate amines are known to act as effective ligands for catalysts in processes like atom transfer radical polymerization (ATRP). acs.org
Supramolecular Chemistry: This field focuses on chemical systems governed by non-covalent interactions like hydrogen bonding and van der Waals forces. wikipedia.orgnumberanalytics.com The N-H group of the amine is a hydrogen bond donor, while the nitrogen and sulfur atoms can act as hydrogen bond acceptors. These interactions can be used to direct the self-assembly of molecules into ordered, functional structures. acs.org The interplay between the polar amine/thiopyran head and the non-polar pentyl tail makes this compound an amphiphilic structure, which could be explored for its ability to form micelles, vesicles, or other assemblies in solution, potentially for applications in drug delivery or sensing. nih.gov
Expanding the Scope of this compound as a Versatile Synthetic Intermediate
Beyond its direct applications, the this compound molecule is a valuable intermediate for synthesizing more complex chemical entities. The reactivity of the secondary amine is central to its utility.
N-Alkylation and N-Arylation: The secondary amine can be readily functionalized through N-alkylation or N-arylation reactions. nih.gov This allows for the introduction of a wide variety of substituents, systematically modifying the compound's steric and electronic properties to tune its activity for a specific purpose. This synthetic flexibility is crucial in medicinal chemistry for structure-activity relationship (SAR) studies. nih.gov
Amide and Sulfonamide Formation: Reaction with acyl chlorides or sulfonyl chlorides can convert the amine into corresponding amides or sulfonamides. These functional groups are prevalent in pharmaceuticals and can alter a molecule's binding capabilities and metabolic stability.
Intermediate for Heterocyclic Scaffolds: Thiophene derivatives are crucial intermediates in organic synthesis for creating a wide range of biologically active heterocyclic systems. nih.gov The tetrahydrobenzo[b]thiophene core, for example, is associated with significant anti-inflammatory and antioxidant properties. nih.gov The this compound scaffold can serve as a starting point for building more elaborate, fused heterocyclic systems, expanding its potential in drug discovery. The removal of an N-alkyl group (N-dealkylation) is also an important transformation that can provide routes to key secondary amine intermediates for the synthesis of pharmaceuticals. nih.gov
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Tetrahydro-2H-thiopyran-4-amine |
| N1,N1-diethylpentane-1,4-diamine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
